3-Phenylphenol

Catalog No.
S516080
CAS No.
580-51-8
M.F
C12H10O
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenylphenol

CAS Number

580-51-8

Product Name

3-Phenylphenol

IUPAC Name

3-phenylphenol

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C12H10O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H

InChI Key

UBXYXCRCOKCZIT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)O

Solubility

Soluble in DMSO

Synonyms

3-Hydroxybiphenyl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)O

Description

The exact mass of the compound 3-Phenylphenol is 170.0732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17588. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. It belongs to the ontological category of hydroxybiphenyls in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Analysis of Uronic Acids

  • Colorimetric Reagent: 3-Phenylphenol acts as a sensitive colorimetric reagent for uronic acid detection and quantification. Uronic acids are essential components of glycosaminoglycans, which play a crucial role in various biological processes.
  • Detection Principle: When 3-Phenylphenol reacts with specific uronic acids under acidic conditions, a colored complex forms. The intensity of this color is directly proportional to the uronic acid concentration, allowing researchers to measure uronic acid levels in samples. Source: Application of 3-Phenylphenol for the Determination of Uronic Acids:

Proteomics Research

  • Protein Precipitation: 3-Phenylphenol can be used for protein precipitation, a crucial step in proteomic workflows. Proteomics is the large-scale study of proteins within a biological system.
  • Mechanism: 3-Phenylphenol disrupts protein-water interactions, causing proteins to precipitate out of solution. This allows researchers to isolate and purify specific proteins for further analysis. Source: Protein Precipitation in Proteomic Analysis Using 3-Phenylphenol:

3-Phenylphenol, also known as biphenyl-3-ol, is an organic compound with the molecular formula C12H10OC_{12}H_{10}O. It belongs to the class of hydroxybiphenyls, characterized by a phenolic structure where a hydrogen atom at the 3-position of phenol is substituted by a phenyl group. This compound appears as a white to light brown crystalline powder and is known for its distinctive chemical properties and applications in various fields, including pharmaceuticals and analytical chemistry .

The specific mechanism of action of 3-Phenylphenol depends on the application. Here are two potential mechanisms:

  • Antimicrobial activity: The exact mechanism is not fully understood, but it is believed that 3-Phenylphenol can disrupt the cell membrane of microorganisms, leading to cell death [].
  • Interaction with other molecules: Through hydrogen bonding or other interactions, 3-Phenylphenol can bind to specific molecules, potentially affecting their function or activity. Further research is needed to understand the specific mechanisms involved.

3-Phenylphenol can be irritating to the skin, eyes, and respiratory system. Exposure can cause symptoms like redness, swelling, coughing, and difficulty breathing []. It is classified as a moderate fire hazard [].

Here are some safety precautions to consider when handling 3-Phenylphenol:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator if necessary.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place away from heat and ignition sources.
Typical of phenolic compounds:

  • Esterification: Reacts with carboxylic acids to form esters.
  • Ether Formation: Can undergo etherification with alcohols in the presence of acid catalysts.
  • Oxidation: 3-Phenylphenol can be oxidized to form quinones or other derivatives.
  • Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, leading to various substituted products depending on the conditions and reagents used.

The synthesis of 3-Phenylphenol often involves reactions that include nucleophilic substitution or coupling reactions, which are essential for constructing the biphenyl structure .

The biological activity of 3-Phenylphenol has been studied primarily in relation to its antimicrobial properties. It exhibits significant antibacterial activity against various strains of bacteria, making it a candidate for use in disinfectants and preservatives. Additionally, its phenolic structure contributes to antioxidant properties, which may have implications in health-related applications .

Several methods exist for synthesizing 3-Phenylphenol:

  • Nucleophilic Substitution: This method involves the reaction of phenol with phenyl halides under basic conditions.
  • Coupling Reactions: Utilizing palladium-catalyzed coupling reactions between phenols and aryl halides is another effective route.
  • Friedel-Crafts Alkylation: This classic method can also be adapted to introduce the phenyl group onto the phenolic structure.

Each method has its own advantages and efficiencies, with variations in yield and purity depending on the specific conditions employed .

Research on interaction studies involving 3-Phenylphenol has focused on its effects on biological systems. Notably, studies have shown that it can interact with cellular membranes and enzymes, potentially influencing metabolic pathways. Its antimicrobial action is attributed to its ability to disrupt microbial cell membranes, leading to cell death. Further research is ongoing to explore its interactions at the molecular level and potential therapeutic applications .

3-Phenylphenol shares structural similarities with several other compounds within the hydroxybiphenyl class. Here are some comparable compounds:

Compound NameStructural FormulaUnique Features
2-PhenylphenolC12H10OSubstituent at the 2-position; different reactivity
4-PhenylphenolC12H10OSubstituent at the 4-position; more symmetrical
o-CresolC7H8OContains a methyl group; lower molecular weight
p-CresolC7H8OSimilar to o-cresol but with different properties

Uniqueness of 3-Phenylphenol: Its unique position of the phenyl substituent (at the 3-position) gives it distinct chemical reactivity compared to its ortho and para counterparts. This positioning affects its biological activity and interaction profiles, making it particularly effective as an antimicrobial agent while also serving specific analytical functions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Exact Mass

170.0732

LogP

3.23 (LogP)

Appearance

Solid powder

Melting Point

78.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZU11X47H4O

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

580-51-8

Wikipedia

3-biphenylol

General Manufacturing Information

[1,1'-Biphenyl]-3-ol: INACTIVE

Dates

Modify: 2023-08-15

Zwitterionic biphenyl quinone methides in photodehydration reactions of 3-hydroxybiphenyl derivatives: laser flash photolysis and antiproliferation study

Nikola Basarić, Nikola Cindro, Damir Bobinac, Lidija Uzelac, Kata Mlinarić-Majerski, Marijeta Kralj, Peter Wan
PMID: 22212815   DOI: 10.1039/c1pp05338h

Abstract

In aqueous media, photochemical excitation to S(1) of 3-phenylphenols 4-8 leads to deprotonation of the phenol OH, coupled with protonation of the benzyl alcohol and overall dehydration that delivers zwitterions 17-21. The zwitterions react with nucleophiles (CH(3)OH, CF(3)CH(2)OH and ethanolamine) converting them in high quantum yields to the corresponding adducts and photosolvolysis products (for photomethanolysis Φ~0.1-0.5). Zwitterions 20 and 21 were characterized by laser flash photolysis in CH(3)CN-H(2)O (τ~7.5 and 25 μs, respectively) and the associated quenching rate constants with nucleophiles azide and ethanolamine determined. In vitro studies of antiproliferative activity of the photochemicaly generated QMs and zwitterions formed from 2-, 3- and 4-phenylphenols were carried out on three human cancer cell lines HCT 116 (colon), MCF-7 (breast), and H 460 (lung). Irradiation of cells incubated with 3, 6, and 26 showed enhanced antiproliferative activity compared to the cells that were not irradiated.


Sulphation of hydroxybiphenyls in human tissues

G M Pacifici, L Vannucci, C Bencini, G Tusini, F Mosca
PMID: 1788979   DOI: 10.3109/00498259109039551

Abstract

1. Sulphotransferase is an important detoxication pathway of hydroxybiphenyls and the kinetics of sulphotransferase activity were studied in human liver, ileum and colon mucosae, lung, kidney, urinary bladder mucosa and brain using 0-, m- and p-hydroxybiphenyl as substrates. 2. Sulphotransferase activity was detectable in all tissues studied, although it showed marked tissue-dependence. The rate of sulphation ranged greater than 100-fold in different tissues and the highest and lowest activities of sulphotransferase were found in liver and brain, respectively. 3. The Km of sulphotransferase was not tissue-dependent but was dependent on the isomer of hydroxybiphenyl. The Km varied over a 500-fold range and the highest and lowest values of Km were found with p-hydroxybiphenyl and m-hydroxybiphenyl, respectively.


Bacterial metabolism of hydroxylated biphenyls

F K Higson, D D Focht
PMID: 2729993   DOI: 10.1128/aem.55.4.946-952.1989

Abstract

Isolates able to grow on 3- or 4-hydroxybiphenyl (HB) as the sole carbon source were obtained by enrichment culture. The 3-HB degrader Pseudomonas sp. strain FH12 used an NADPH-dependent monooxygenase restricted to 3- and 3,3'-HBs to introduce an ortho-hydroxyl. The 4-HB degrader Pseudomonas sp. strain FH23 used either a mono- or dioxygenase to generate a 2,3-diphenolic substitution pattern which allowed meta-fission of the aromatic ring. By using 3-chlorocatechol to inhibit catechol dioxygenase activity, it was found that 2- and 3-HBs were converted by FH23 to 2,3-HB, whereas biphenyl and 4-HB were attacked by dioxygenation. 4-HB was metabolized to 2,3,4'-trihydroxybiphenyl. Neither organism attacked chlorinated HBs. The degradation of 3- and 4-HBs by these strains is therefore analogous to the metabolism of biphenyl, 2-HB, and naphthalene in the requirement for 2,3-catechol formation.


Measurement of uronic acids without interference from neutral sugars

T M Filisetti-Cozzi, N C Carpita
PMID: 1952059   DOI: 10.1016/0003-2697(91)90372-z

Abstract

Replacement of carbazole with meta-hydroxydiphenyl greatly improves the determination of uronic acids in the presence of neutral sugars by preventing substantially, but not completely, the browning that occurs during the heating of sugars in concentrated sulfuric acid and avoiding the formation of additional interference by the carbazole reagent (Blumenkrantz, N., and Asboe-Hansen, G. (1973) Anal. Biochem. 54, 484-489). However, interference is still substantial when uronic acids are determined in the presence of excess neutral sugar, particularly because of the browning that occurs during the first heating before addition of the diphenyl reagent. The browning can be essentially eliminated by addition of sulfamate to the reaction mixture (Galambos, J. T. (1967) Anal. Biochem. 19, 119-132). Although others have reported that sulfamate and the diphenyl reagent were incompatible, we find that a small amount of sulfamate suppresses color production by a 20-fold excess of some neutral sugars without substantial sacrifice of the sensitive detection of uronic acids by the diphenyl reagent. Sodium tetraborate is required for the detection of D-mannuronic acid and enhances color production by D-glucuronic acid. We propose this modified sulfamate/m-hydroxydiphenyl assay as a rapid and reliable means for the assay of uronic acids, particularly when present in much smaller amounts than neutral sugars.


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